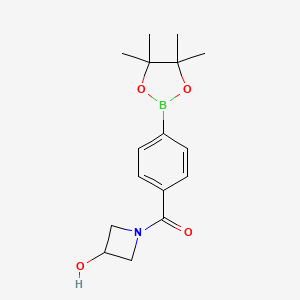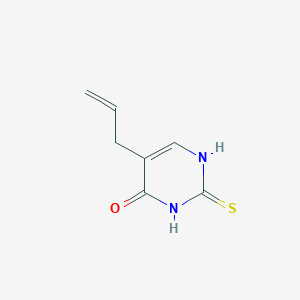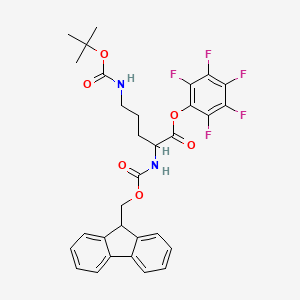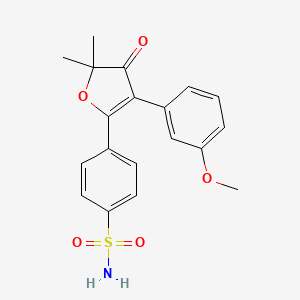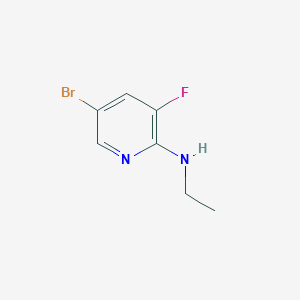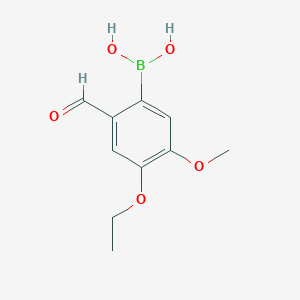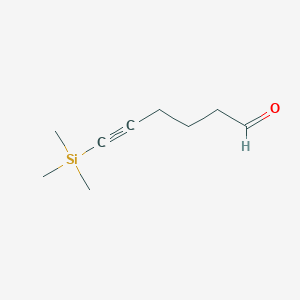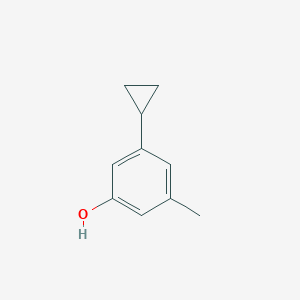
3-Cyclopropyl-5-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-5-methylphenol is an organic compound characterized by a phenolic structure with a cyclopropyl and a methyl group attached to the benzene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5-methylphenol can be achieved through several methods. One common approach involves the cyclopropanation of a suitable precursor followed by methylation. For instance, cyclopropyl methyl ketone can be synthesized from ethyl acetoacetate and ethylene bromide, and then further processed to obtain the desired phenol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. These methods often utilize catalysts and specific reaction conditions to ensure high yield and purity of the final product. The exact industrial processes may vary depending on the manufacturer and the intended application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropyl-5-methylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol to a quinone derivative.
Reduction: The compound can be reduced to form cyclopropylmethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated phenols.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-5-methylphenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-5-methylphenol involves its interaction with specific molecular targets and pathways. For instance, it may exert its effects by inhibiting certain enzymes or modulating signaling pathways involved in inflammation and cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thymol (2-isopropyl-5-methylphenol): A phenolic compound with similar structural features, known for its antimicrobial and antioxidant properties.
Carvacrol (2-methyl-5-(propan-2-yl)phenol): Another phenolic compound with similar biological activities, commonly found in essential oils.
Uniqueness
3-Cyclopropyl-5-methylphenol is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects .
Eigenschaften
Molekularformel |
C10H12O |
|---|---|
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
3-cyclopropyl-5-methylphenol |
InChI |
InChI=1S/C10H12O/c1-7-4-9(8-2-3-8)6-10(11)5-7/h4-6,8,11H,2-3H2,1H3 |
InChI-Schlüssel |
DMTKNMQKPBZACF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(2-hydroxyethyl)benzamide](/img/structure/B13982231.png)
![1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]pyrrolidine](/img/structure/B13982248.png)
